molecular formula C10H11N3O B1447905 N'-Hydroxy-1-methyl-1H-indole-4-carboximidamide CAS No. 1597528-05-6

N'-Hydroxy-1-methyl-1H-indole-4-carboximidamide

Cat. No. B1447905
M. Wt: 189.21 g/mol
InChI Key: BCJXDZGIFOIGOL-UHFFFAOYSA-N
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Description

“N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide” is a compound with the CAS Number: 1597528-05-6 . Its IUPAC name is (1-methyl-1H-indol-4-yl) (nitroso)methanamine . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for “N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide” is 1S/C10H11N3O/c1-13-6-5-7-8 (10 (11)12-14)3-2-4-9 (7)13/h2-6,10H,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide” has a molecular weight of 189.22 . It is a solid at ambient temperature .

Scientific Research Applications

Cancer Research Applications

Studies have shown that N-hydroxyindole derivatives exhibit promising anti-cancer properties. For example, methyl 1-hydroxy-6-phenyl-4-(trifluoromethyl)-1H-indole-2-carboxylate, a compound related to N'-Hydroxy-1-methyl-1H-indole-4-carboximidamide, displayed significant anti-glycolytic activity against cancer cells, suggesting its potential as an anti-cancer agent (Granchi et al., 2013).

Plant Biology and Metabolic Engineering

In the field of plant biology, modifications such as hydroxylations or methylations of indole glucosinolates, which are structurally related to N'-Hydroxy-1-methyl-1H-indole-4-carboximidamide, play a crucial role in mediating biological interactions between plants and their environment. This research demonstrates the potential of these compounds in understanding plant defense mechanisms and improving crop resilience (Pfalz et al., 2011).

Antioxidant Properties

Indole derivatives have also been explored for their antioxidant properties. A study on N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl acetamide derivatives revealed that these compounds exhibit considerable antioxidant activity, highlighting their potential in developing new antioxidant agents (Gopi & Dhanaraju, 2020).

Manufacturing and Synthetic Applications

The synthesis of 5-hydroxy-2-methyl-1H-indole and its derivatives, which share structural similarities with N'-Hydroxy-1-methyl-1H-indole-4-carboximidamide, has been reported, demonstrating the feasibility of large-scale manufacturing of such compounds. This research is crucial for the production of pharmaceuticals and other indole-based chemicals (Huang et al., 2010).

Microbial Inhibition

Certain brominated indole derivatives have been found to inhibit the growth of Staphylococcus epidermidis, suggesting the antimicrobial potential of indole-based compounds. This area of research opens up possibilities for developing new antimicrobial agents to combat resistant strains of bacteria (Segraves & Crews, 2005).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302+H312+H332;H315;H319;H335, indicating potential hazards upon ingestion, skin contact, inhalation, skin irritation, eye irritation, and respiratory irritation . Precautionary statements include P271;P261;P280, advising against breathing dust/fume/gas/mist/vapors/spray, and recommending wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

N'-hydroxy-1-methylindole-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-13-6-5-7-8(10(11)12-14)3-2-4-9(7)13/h2-6,14H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJXDZGIFOIGOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC2=C(C=CC=C21)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-Hydroxy-1-methyl-1H-indole-4-carboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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